5-Chloro-2-methylbenzylamine
Overview
Description
5-Chloro-2-methylbenzylamine: is an organic compound with the molecular formula C8H10ClN . It is a derivative of benzylamine, where a chlorine atom is substituted at the 5th position and a methyl group at the 2nd position of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method to synthesize 5-Chloro-2-methylbenzylamine is through the reduction of 5-Chloro-2-methylnitrobenzene.
Amination of Benzyl Halides: Another method involves the amination of 5-Chloro-2-methylbenzyl chloride with ammonia or an amine source under suitable conditions.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the reduction of nitro compounds using catalytic hydrogenation is preferred due to its efficiency and scalability. The process involves the use of hydrogen gas and a metal catalyst such as platinum or palladium.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-methylbenzylamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 5-Chloro-2-methylbenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 5-Chloro-2-methylbenzaldehyde or 5-Chloro-2-methylbenzoic acid.
Reduction: 5-Chloro-2-methylbenzyl alcohol.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Chloro-2-methylbenzylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylbenzylamine depends on its specific applicationThe chlorine and methyl substituents on the benzene ring can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Chloro-6-methylbenzylamine
- 3-Chloro-N-methylbenzylamine
- 2-Methylbenzylamine
Comparison:
- 2-Chloro-6-methylbenzylamine: Similar in structure but with the chlorine atom at the 2nd position and the methyl group at the 6th position. This positional difference can affect its reactivity and applications.
- 3-Chloro-N-methylbenzylamine: Contains a chlorine atom at the 3rd position and an N-methyl group. The presence of the N-methyl group can significantly alter its chemical properties.
- 2-Methylbenzylamine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions compared to 5-Chloro-2-methylbenzylamine .
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDWGQCDPGFBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373999 | |
Record name | 5-Chloro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27917-13-1 | |
Record name | 5-Chloro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27917-13-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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